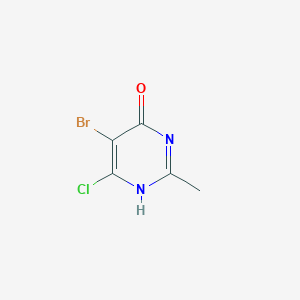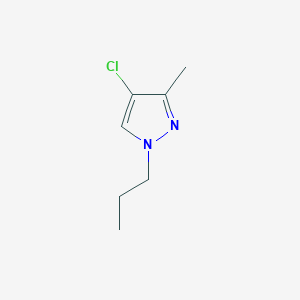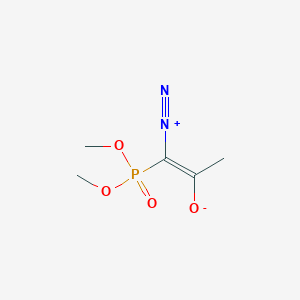![molecular formula C6H5N3O B7853632 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7853632.png)
1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is recognized for its unique chemical structure and biological activity, making it a subject of interest in medical, environmental, and industrial research.
Preparation Methods
The synthesis of 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves specific reaction conditions and reagents. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of high-purity reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures.
Chemical Reactions Analysis
1H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound with other groups, often using catalysts and specific reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.
Biology: In biological research, this compound is used to investigate its effects on cell function and signal transduction pathways.
Medicine: The compound has potential therapeutic applications, including its use in the development of new drugs and treatments for various diseases.
Industry: In industrial research, this compound is used to develop new materials and products with specific properties.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cell function and signal transduction pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
1H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-4H,(H,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEHSYWBLDTUHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=C1)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B7853558.png)



![2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile](/img/structure/B7853586.png)


![3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid](/img/structure/B7853604.png)



![(4E)-2-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid; N-cyclohexylcyclohexanamine](/img/structure/B7853629.png)


